molecular formula C19H12F2N2O2S B2503938 1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326904-98-6

1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2503938
CAS RN: 1326904-98-6
M. Wt: 370.37
InChI Key: DUNDAFWINPHRJD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .


Synthesis Analysis

The synthesis of this compound involves a reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenylhydrazine in 1,4-dioxane . The mixture is refluxed in a water bath for 3 hours, then cooled, filtered off, dried, and recrystallized from methanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold . This scaffold is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .

Scientific Research Applications

Mechanism of Action

This compound acts as a potential inhibitor against PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S/c20-14-7-6-12(10-15(14)21)11-22-16-8-9-26-17(16)18(24)23(19(22)25)13-4-2-1-3-5-13/h1-10,16-17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPSGPFMTRKJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

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